2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
2-Chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a benzohydrazide moiety via a hydrazine bridge. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
2-chloro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O/c19-15-9-5-4-8-13(15)18(26)24-23-16-14-10-22-25(17(14)21-11-20-16)12-6-2-1-3-7-12/h1-11H,(H,24,26)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOEFKYSNVALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities, particularly in oncology:
Anticancer Activity
- Mechanism of Action : 2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have highlighted its ability to target casein kinase 1 (CK1), which plays a role in tumor progression and metastasis .
-
Case Studies :
- A study demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Another investigation reported that modifications on the pyrazolo[3,4-d]pyrimidine structure could enhance its potency against specific cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that:
- Substituents on the phenyl ring can significantly influence the biological activity of pyrazolo[3,4-d]pyrimidines.
- The presence of electron-withdrawing groups (like chlorine) at specific positions enhances anticancer activity by increasing lipophilicity and improving interaction with biological targets .
Other Potential Applications
Besides anticancer properties, compounds similar to this compound have been investigated for:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to reduce inflammation in preclinical models.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their modifications:
Key Observations :
- Electron-Withdrawing Groups : The 2-chloro substituent in the target compound may improve metabolic stability compared to 4-methoxy (electron-donating) analogs .
- Scaffold Variations : Replacing pyrazolo[3,4-d]pyrimidine with pyrrolo[2,3-d]pyrimidine (as in ) alters π-π stacking and hydrogen-bonding interactions, affecting target selectivity .
- Hydrazide Modifications : Schiff base derivatives (e.g., 6d) exhibit conformational flexibility but reduced hydrolytic stability compared to rigid benzohydrazides .
Physicochemical and Spectral Properties
Biological Activity
2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a synthetic compound derived from the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its inhibitory effects on various enzymes, and other therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity. The molecular formula is , and it features a benzohydrazide moiety that enhances its pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR inhibition |
| 12b | HCT-116 | 19.56 | Apoptosis induction |
| Similar Derivatives | Various | Varies | Cell cycle arrest |
A study indicated that the compound 12b had significant activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), with IC50 values as low as against EGFR WT and against EGFR T790M .
Enzyme Inhibition
The compound also demonstrates inhibitory effects on various enzymes critical in cancer progression and inflammation. For example:
- Xanthine Oxidase (XO) : Compounds related to this series have shown moderate inhibition of XO, which is involved in uric acid production and oxidative stress.
- Telomerase : Some derivatives have been noted for their ability to inhibit telomerase activity, which is crucial for cancer cell immortality .
Case Studies
Several studies highlight the biological potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Antitumor Activity : A series of pyrazolo derivatives were synthesized and evaluated for their antitumor activity against BRAF(V600E) mutants. The results indicated promising inhibitory effects .
- Antimicrobial Properties : Research has shown that related compounds possess significant antimicrobial activity against various pathogens, making them candidates for further development as antimicrobial agents .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation .
Q & A
What are the standard synthetic routes for 2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution and condensation reactions. A common route starts with 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (prepared via cyclization of 5-aminopyrazole derivatives with formic acid) . Subsequent reaction with benzohydrazide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) yields the target compound. Key steps include:
- Intermediate preparation : Phosphorus oxychloride treatment of pyrazolo[3,4-d]pyrimidin-4-ol derivatives to introduce the chloro group .
- Hydrazide coupling : Reaction of 4-chloro intermediates with substituted benzohydrazides in the presence of triethylamine to facilitate nucleophilic displacement .
Table 1 : Example synthetic yields from literature:
| Intermediate | Yield (%) | Conditions |
|---|---|---|
| 4-Chloro intermediate | 78–97% | Reflux in POCl₃ |
| Final hydrazide product | 50–70% | Reflux in DMF, 16h |
How is the compound characterized using spectroscopic methods?
Level: Basic
Methodological Answer:
Structural confirmation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy :
- ¹H NMR : Aromatic protons in the pyrazolo[3,4-d]pyrimidine core resonate at δ 8.5–8.6 ppm (singlet, 1H), while benzohydrazide NH peaks appear as exchangeable singlets near δ 9.8–10.0 ppm .
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C=N (1590–1620 cm⁻¹) confirm hydrazide and pyrimidine moieties .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 406.8 for C₂₀H₁₅ClN₆O) validate the molecular weight .
How can researchers optimize synthetic yields of intermediates with low efficiency (e.g., 23–36%)?
Level: Advanced
Methodological Answer:
Low yields in intermediates (e.g., N1-(1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)butane-1,4-diamine at 23–36% ) can be addressed via:
- Solvent optimization : Switching from acetonitrile to DMF improves solubility and reaction kinetics .
- Catalytic additives : Use of anhydrous sodium acetate to scavenge HCl in chloroacetyl chloride reactions .
- Temperature control : Prolonged reflux (e.g., 16–24 hours) ensures complete substitution .
What structural modifications enhance the compound’s anticancer activity?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing substituents : Chloro or methoxy groups on the benzohydrazide ring improve cytotoxicity (e.g., IC₅₀ = 5.18 µM against FGFR in HEPG-2 cells ).
- Heterocyclic extensions : Adding imidazoline-2,4,5-trione or triazole moieties increases binding affinity to kinase domains .
Table 2 : Activity of derivatives against cancer cell lines:
| Derivative | IC₅₀ (µM) | Target |
|---|---|---|
| Compound XV | 5.00–32.52 | EGFR, FGFR |
| 2-(3,4,5-Trimethoxybenzylidene) | <10 | TRAP1 |
How do molecular dynamics (MD) simulations elucidate the compound’s mechanism?
Level: Advanced
Methodological Answer:
MD studies (e.g., using GROMACS or AMBER) reveal:
- Binding stability : The benzohydrazide moiety forms hydrogen bonds with ATP-binding pockets (e.g., FGFR’s Lys514 and Asp522 ).
- Conformational flexibility : The pyrazolo[3,4-d]pyrimidine core adopts a planar orientation, enhancing π-π stacking with aromatic residues .
- Free energy calculations : MM-PBSA analysis shows favorable ΔG values (e.g., −45.2 kcal/mol for VEGFR2 ), corroborating experimental IC₅₀ data.
How to address discrepancies in bioactivity data across studies?
Level: Advanced
Methodological Answer:
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., LNCaP vs. PC-3 ) or serum concentrations.
- Compound purity : Impurities from low-yield syntheses (e.g., 23–36% ) may skew results. Validate via HPLC (>95% purity) .
- Pharmacokinetic factors : Metabolic stability (e.g., CYP450 interactions ) affects in vivo vs. in vitro outcomes.
What analytical methods resolve structural ambiguities in derivatives?
Level: Basic
Methodological Answer:
- X-ray crystallography : Single-crystal XRD confirms bond lengths and angles (e.g., dihedral angle of 85.3° between pyrazole and pyrimidine rings ).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex hydrazide derivatives .
How does substituent position affect the compound’s solubility and bioavailability?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
